molecular formula C7H6ClFO B1586600 2-Chloro-6-fluoro-3-methylphenol CAS No. 261762-90-7

2-Chloro-6-fluoro-3-methylphenol

Cat. No.: B1586600
CAS No.: 261762-90-7
M. Wt: 160.57 g/mol
InChI Key: RPTGCWUNGWVQET-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chloro group at the second position, a fluoro group at the sixth position, and a methyl group at the third position on the benzene ring

Scientific Research Applications

2-Chloro-6-fluoro-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the halogenation of 3-methylphenol (m-cresol) using appropriate halogenating agents. For instance, chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation of the phenol ring.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted phenols, carboxylic acids, aldehydes, ethers, and alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-3-methylphenol
  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 2-Chloro-6-fluoro-3-hydroxytoluene

Comparison: 2-Chloro-6-fluoro-3-methylphenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For example, the presence of both chloro and fluoro groups can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to similar compounds with different substituent patterns.

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGCWUNGWVQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378637
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-90-7
Record name 2-Chloro-6-fluoro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-90-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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